molecular formula C12H18N2O2 B2791484 Tert-butyl 3-amino-3-(pyridin-3-yl)propanoate CAS No. 1260821-01-9

Tert-butyl 3-amino-3-(pyridin-3-yl)propanoate

Cat. No.: B2791484
CAS No.: 1260821-01-9
M. Wt: 222.288
InChI Key: CXAKFVVLZRZSGA-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C12H18N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-pyridin-3-ylpropanoate typically involves the reaction of pyridine derivatives with tert-butyl esters. One common method involves the use of tert-butyl bromoacetate and 3-aminopyridine under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of tert-butyl 3-amino-3-pyridin-3-ylpropanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(pyridin-3-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Tert-butyl 3-amino-3-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-pyridin-3-ylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminopropanoate
  • Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
  • Tert-butyl 3-amino-3-(pyridin-3-yl)propanoate

Uniqueness

This compound is unique due to the presence of both an amino group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-amino-3-pyridin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)7-10(13)9-5-4-6-14-8-9/h4-6,8,10H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAKFVVLZRZSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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